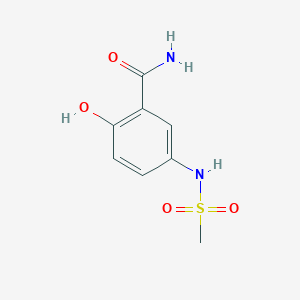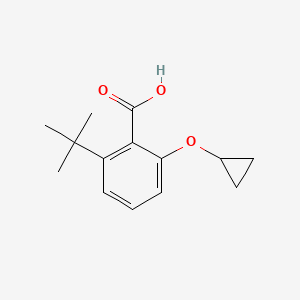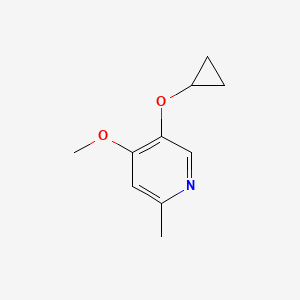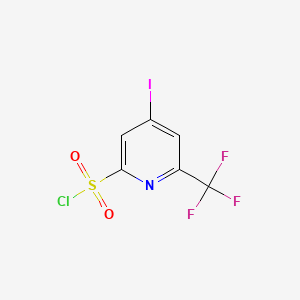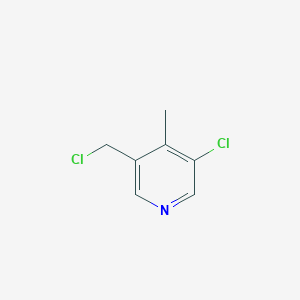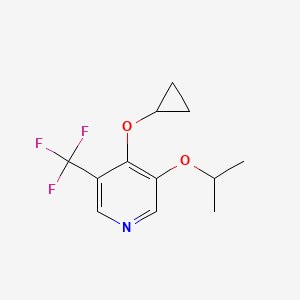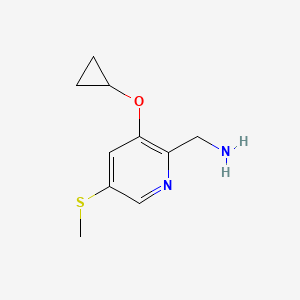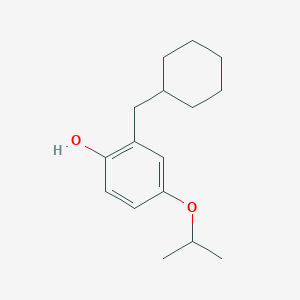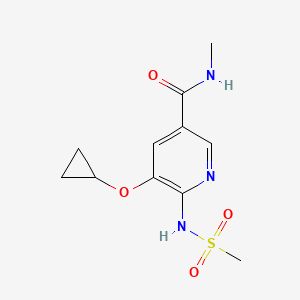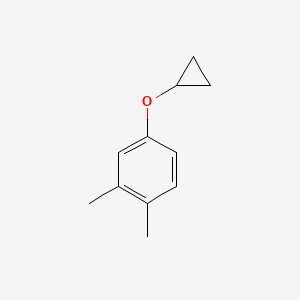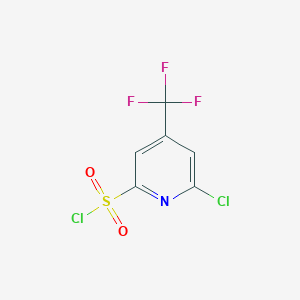
6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications. The presence of both chlorine and sulfonyl chloride groups enhances its reactivity, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)pyridine followed by sulfonylation. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and sulfonyl chloride groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Palladium and other transition metals may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 2-Chloro-5-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness: 6-Chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and sulfonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. The trifluoromethyl group further distinguishes it by providing additional stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H2Cl2F3NO2S |
|---|---|
Molecular Weight |
280.05 g/mol |
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-4-1-3(6(9,10)11)2-5(12-4)15(8,13)14/h1-2H |
InChI Key |
AVZXZEXKCLYKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



